1-[(2-Chloropyridin-4-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDQCOFEQLIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-[(2-Chloropyridin-4-yl)methyl]piperazine: A Keystone Scaffold in Modern Drug Discovery
This guide provides an in-depth analysis of 1-[(2-chloropyridin-4-yl)methyl]piperazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will explore its fundamental structure, physicochemical properties, synthesis, and critical applications as a versatile building block in medicinal chemistry. The narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this important molecule.
Molecular Architecture and Physicochemical Profile
1-[(2-Chloropyridin-4-yl)methyl]piperazine is a bifunctional molecule featuring a piperazine ring connected to a 2-chloropyridine moiety through a methylene linker. This unique arrangement combines the advantageous properties of both heterocyclic systems. The piperazine ring, a common pharmacophore, often enhances aqueous solubility and can be readily functionalized at its second nitrogen atom. The 2-chloropyridine ring serves as a crucial anchor for biological activity and a reactive handle for further molecular elaboration.
The physical and chemical properties of a related isomer, 1-((6-chloropyridin-2-yl)methyl)piperazine, are summarized in the table below. While the exact properties of the 4-yl-methyl isomer may vary slightly, these values provide a useful reference point for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃ | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 28.16 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The primary synthetic route to 1-[(2-chloropyridin-4-yl)methyl]piperazine involves the nucleophilic substitution of a chloromethyl group by piperazine. This reaction is a cornerstone of amine alkylation and is widely employed in pharmaceutical synthesis.
Core Synthetic Pathway
The synthesis is typically achieved by reacting 2-chloro-4-(chloromethyl)pyridine with piperazine.[2] This process is analogous to the synthesis of many piperazine-containing drug intermediates.[3][4]
Sources
2-chloro-4-((piperazin-1-yl)methyl)pyridine chemical identifier
Technical Monograph: 2-Chloro-4-((piperazin-1-yl)methyl)pyridine
CAS Registry Number: 1204701-53-0 Chemical Formula: C₁₀H₁₄ClN₃ Molecular Weight: 211.69 g/mol [1]
Introduction: The "Privileged" Linker Scaffold
In modern medicinal chemistry, 2-chloro-4-((piperazin-1-yl)methyl)pyridine represents a high-value "bifunctional scaffold."[1] It serves as a critical junction point in Fragment-Based Drug Design (FBDD), offering two orthogonal reactivity handles:
-
The C2-Chloropyridine Motif: An electrophilic site primed for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
), allowing attachment to core pharmacophores.[1] -
The Piperazine Moiety: A solubilizing group that modulates physicochemical properties (logP, pKa) and provides a secondary amine handle for diversification via amidation, reductive amination, or sulfonylation.[1]
This guide details the synthesis, reactivity, and application of this scaffold, designed for researchers requiring high-purity building blocks for kinase inhibitors, GPCR ligands, and PROTAC linkers.[1]
Chemical Identity & Physicochemical Profile
| Property | Value | biological Significance |
| IUPAC Name | 1-[(2-Chloropyridin-4-yl)methyl]piperazine | Unambiguous identification.[1] |
| CAS Number | 1204701-53-0 | Key for procurement/database search. |
| Precursor CAS | 101990-73-2 (Chloromethyl analog) | Critical starting material.[1] |
| Molecular Weight | 211.69 Da | Fragment-like (Rule of 3 compliant).[1] |
| Calculated LogP | ~1.2 | Favorable for membrane permeability.[1] |
| pKa (Piperazine) | ~9.8 (Secondary Amine) | Protonated at physiological pH; improves solubility.[1] |
| pKa (Pyridine) | ~2.5 | Weakly basic; remains neutral at physiological pH.[1] |
Synthetic Methodologies
The synthesis of this compound requires careful control to prevent polymerization or bis-alkylation of the piperazine.[1] Two primary routes are recommended depending on the scale and purity requirements.
Route A: The "Boc-Protection" Strategy (Recommended for Med Chem)
This route guarantees mono-alkylation and high purity, essential for library generation.[1]
-
Chlorination: 2-Chloro-4-methylpyridine is oxidized to the N-oxide (optional) or directly chlorinated using
or radical halogenation to yield 2-chloro-4-(chloromethyl)pyridine (CAS 101990-73-2).[1] -
Nucleophilic Substitution: The chloromethyl intermediate is reacted with N-Boc-piperazine (1.1 equiv) and
in acetonitrile.[1] The Boc group prevents the second nitrogen from reacting.[1] -
Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the target secondary amine.[1]
Route B: The "Excess Amine" Strategy (Industrial Scale)
For large-scale preparation where chromatography is expensive, the chloromethyl pyridine is added slowly to a large excess (5–10 equiv) of piperazine.[1] The excess piperazine acts as both nucleophile and base, statistically favoring the mono-substituted product.[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis ensuring mono-substitution selectivity.
Experimental Protocol (Route A)
Objective: Synthesis of 2-chloro-4-((piperazin-1-yl)methyl)pyridine dihydrochloride.
Step 1: N-Alkylation
-
Charge a reaction vessel with 2-chloro-4-(chloromethyl)pyridine (1.0 eq, 162 mg) and acetonitrile (5 mL).
-
Add tert-butyl piperazine-1-carboxylate (1.1 eq, 205 mg) and anhydrous potassium carbonate (
, 2.0 eq, 276 mg). -
Heat to 60°C under nitrogen for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS (
for Boc-intermediate).[1] -
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash chromatography (SiO2, 0–50% EtOAc in Hexanes) to isolate the Boc-protected intermediate as a colorless oil.
Step 2: Deprotection
-
Dissolve the intermediate in DCM (2 mL).
-
Add 4M HCl in Dioxane (2 mL) or TFA (1 mL). Stir at RT for 1 hour.
-
Monitor: LCMS should show complete conversion to mass ~212.
-
Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the target compound as a white hydrochloride salt solid.[1]
Reactivity & Applications in Drug Discovery
This scaffold is designed for Divergent Synthesis . The distinct electronic environments of the two nitrogens and the aryl chloride allow for sequential functionalization.[1]
Orthogonal Reactivity Map
-
Site 2: Pyridine C2-Chloride (Electrophilic) [1]
Visualization: Divergent Functionalization
Figure 2: Strategic functionalization points for medicinal chemistry campaigns.
Safety & Handling
-
Hazards: The free base is a secondary amine and alkylpyridine; treat as an Irritant (Skin/Eye) .[1] The precursor (chloromethyl pyridine) is a potential Alkylating Agent (Mutagenic suspect) and lachrymator.[1] Handle in a fume hood.
-
Storage: The free base is prone to absorbing
from the air (carbamate formation).[1] Store as the HCl or Oxalate salt at 2–8°C under argon for long-term stability. -
Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) libraries.[1]
References
-
Chemical Identity & CAS
-
Precursor Synthesis (Chloromethylpyridine)
-
Related Piperazine-Pyridine Scaffolds in Drug Discovery
-
General Reactivity of Halopyridines
Sources
- 1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1204701-53-0_CAS号:1204701-53-0_1-[(2-Chloropyridin-4-yl)methyl]piperazine - 化源网 [m.chemsrc.com]
- 5. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
1-[(2-Chloropyridin-4-yl)methyl]piperazine molecular weight and formula
A Versatile Pharmacophore Scaffold in Medicinal Chemistry[1]
Executive Summary & Physicochemical Core
1-[(2-Chloropyridin-4-yl)methyl]piperazine represents a high-value "privileged structure" intermediate in modern drug discovery. Structurally, it combines a lipophilic, electron-deficient pyridine ring with a polar, basic piperazine moiety via a methylene linker. This bifunctional nature allows it to serve as a critical modular building block—specifically as a Type II Kinase Inhibitor hinge binder or a GPCR ligand core .
The 2-chlorine substituent on the pyridine ring acts as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine of the piperazine allows for facile amide coupling or reductive amination.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 1-[(2-Chloropyridin-4-yl)methyl]piperazine | |
| Molecular Formula | C₁₀H₁₄ClN₃ | |
| Molecular Weight | 211.69 g/mol | Average mass |
| Monoisotopic Mass | 211.0876 Da | Useful for HRMS validation |
| CAS Number | 416852-29-4 (HCl salt) | Free base often generated in situ |
| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity |
| pKa (Piperazine) | ~9.8 (N1), ~5.6 (N4) | Basic; forms stable salts |
| Physical State | Viscous oil (Free base) / Solid (HCl salt) | Hygroscopic as a salt |
Synthetic Architecture & Protocols
To ensure high purity and yield, we recommend two distinct synthetic pathways depending on the available starting materials and scale.
Pathway A: Nucleophilic Substitution (Scalable/Industrial)
This method utilizes 2-chloro-4-(chloromethyl)pyridine and excess piperazine.[1][2] The excess piperazine is critical to minimize the formation of the bis-alkylated byproduct.
Protocol:
-
Reagents: Dissolve piperazine (5.0 equiv) in acetonitrile (MeCN) or THF.
-
Addition: Dropwise add a solution of 2-chloro-4-(chloromethyl)pyridine (1.0 equiv) in MeCN at 0°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.
-
Workup: Concentrate the solvent. Resuspend the residue in water and extract with DCM. The excess piperazine remains in the aqueous phase (if pH is controlled) or can be removed via high-vacuum distillation.
-
Purification: Column chromatography on silica gel (DCM/MeOH/NH₄OH gradient).
Pathway B: Reductive Amination (Mild/Selective)
Ideal for late-stage functionalization or when avoiding alkyl halides.
Protocol:
-
Reagents: Combine 2-chloropyridine-4-carbaldehyde (1.0 equiv) and piperazine (1.2 equiv) in 1,2-dichloroethane (DCE).
-
Imine Formation: Stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) in portions.
-
Quench: Quench with sat. NaHCO₃ after 12 hours. Extract with DCM.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesis and downstream derivatization.
Figure 1: Synthetic pathways and downstream functionalization logic for the target scaffold.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyridine Region: Look for the distinctive pattern of the 2-chloropyridine ring.
-
~8.3 ppm (d, 1H, H-6 position).
-
~7.4 ppm (s, 1H, H-3 position).
-
~7.3 ppm (d, 1H, H-5 position).
-
-
Benzylic Linker: A sharp singlet at ~3.5 ppm (2H, Ar-CH₂-N).
-
Piperazine Ring: Two multiplets (or triplets) at ~2.3–2.4 ppm (4H, N-CH₂) and ~2.7–2.8 ppm (4H, NH-CH₂).
-
Validation Check: If the integral of the benzylic CH₂ is < 2.0 relative to the pyridine H-6, check for bis-alkylation (dimer formation).
2. Mass Spectrometry (LC-MS)
-
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the [M+H]⁺ (m/z ~212) and [M+H+2]⁺ (m/z ~214) peaks.
-
Fragmentation: In MS/MS, expect a fragment loss of the piperazine ring, leaving the chloropyridyl-methyl carbocation (m/z ~126/128).
Medicinal Chemistry Applications
This molecule is not merely an intermediate; it is a bifunctional linker designed to span specific binding pockets in proteins.
-
Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., ERK, CDK). The chlorine atom allows for the attachment of a hydrophobic "tail" to occupy the back pocket.
-
GPCR Ligands: In dopamine (D2/D3) and serotonin (5-HT) antagonists, the piperazine ring mimics the ethylamine side chain of neurotransmitters, providing ionic interactions with Aspartate residues in the receptor transmembrane domain.
Visualization: Pharmacophore Connectivity
Figure 2: Pharmacophore mapping showing how the scaffold interacts with biological targets.
Handling & Safety Protocols
-
Corrosivity: As a secondary amine and pyridine derivative, the compound is basic and potentially corrosive to ocular tissue. Wear chemical splash goggles.
-
Storage: Store the free base under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the piperazine ring. The HCl salt is stable at room temperature but must be kept desiccated.
-
Disposal: Chlorinated pyridines are toxic to aquatic life.[3] All waste must be segregated into halogenated organic waste streams.
References
-
PubChem. (2025).[4][5][6][7] 1-(Pyridin-4-ylmethyl)piperazine hydrochloride | C10H16ClN3.[4] National Library of Medicine. [Link][4]
-
Organic Chemistry Portal. (2023).[8] Synthesis of Piperazines. [Link]
-
MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. International Journal of Molecular Sciences. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 1-(Pyridin-4-ylmethyl)piperazine hydrochloride | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazine dihydrochloride | C19H29Cl3N2 | CID 90404543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Pharmacophore Properties of Chloropyridine-Piperazine Hybrids
This guide provides a comprehensive technical overview of the pharmacophore properties of chloropyridine-piperazine hybrids, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features, structure-activity relationships (SAR), and methodologies crucial for the rational design and optimization of these promising molecules.
Introduction: The Emergence of Chloropyridine-Piperazine Hybrids in Medicinal Chemistry
The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has proven to be a powerful approach in drug discovery.[1] This technique aims to leverage the distinct features of each component to create hybrid molecules with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.[2][3] Within this paradigm, the fusion of a chloropyridine moiety with a piperazine scaffold has garnered considerable attention.
The piperazine ring is a prevalent structural motif in a multitude of clinically used drugs, valued for its ability to introduce basic nitrogen atoms, improve aqueous solubility, and serve as a versatile linker.[4][5] Its flexible yet conformationally constrained nature allows for optimal interactions with various biological targets.[4][6] The two opposing nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and act as hydrogen bond acceptors and donors, often leading to improved oral bioavailability and ADME (absorption, distribution, metabolism, and excretion) properties.[4]
The chloropyridine ring, on the other hand, offers a unique combination of aromaticity and electronic properties. The chlorine substituent can significantly influence the molecule's lipophilicity and metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor. The position of the chlorine atom and the nitrogen atom in the pyridine ring are critical determinants of the molecule's overall electronic and steric profile, thereby influencing its binding affinity and selectivity for specific targets.[7]
The combination of these two pharmacophores has given rise to a diverse library of hybrid molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6][8][9] This guide will explore the key pharmacophoric features that underpin these activities and provide insights into the rational design of next-generation chloropyridine-piperazine hybrids.
The Core Pharmacophore Model: Unraveling the Key Structural Features
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For chloropyridine-piperazine hybrids, the core pharmacophore can be deconstructed into several key features that contribute to their interaction with biological targets.
Key Pharmacophoric Features:
-
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the two nitrogen atoms of the piperazine ring are prominent hydrogen bond acceptors. These features are crucial for anchoring the molecule within the binding pocket of a target protein through interactions with hydrogen bond donor residues.
-
Hydrogen Bond Donors (HBD): Depending on the substitution at the second nitrogen of the piperazine ring, a hydrogen bond donor feature can be introduced. This is a critical consideration in SAR studies, as the presence and nature of the HBD can significantly impact binding affinity and selectivity.
-
Aromatic/Hydrophobic Regions: The chloropyridine ring provides a key aromatic and hydrophobic region. This part of the molecule often engages in π-π stacking, hydrophobic, or van der Waals interactions with aromatic or aliphatic amino acid residues in the target's binding site.
-
Positive Ionizable Feature: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to a positive ionizable feature. This allows for electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the target protein.
-
Linker and Conformational Flexibility: The piperazine ring acts as a linker between the chloropyridine moiety and other substituents. Its conformational flexibility, primarily existing in a chair conformation, allows the molecule to adopt an optimal orientation for binding.[10] However, this flexibility needs to be carefully considered during drug design to avoid entropy penalties upon binding.
Caption: Core pharmacophore model of chloropyridine-piperazine hybrids.
Structure-Activity Relationship (SAR) Insights: Guiding Molecular Optimization
The biological activity of chloropyridine-piperazine hybrids is highly dependent on the nature and position of substituents on both the chloropyridine and piperazine rings. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.[4]
3.1. Substitutions on the Chloropyridine Ring:
The position of the chlorine atom on the pyridine ring significantly influences the electronic distribution and steric hindrance of the molecule. For instance, in the synthesis of certain pyridylpiperazine derivatives, a nitro group at the 3-position of a 2-chloropyridine facilitates nucleophilic aromatic substitution by piperazine due to its electron-withdrawing nature.[11] The presence of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa of the pyridine nitrogen, thereby affecting its hydrogen bonding capability and overall binding affinity.[12]
3.2. Substitutions on the Piperazine Ring:
The substituent (R group) on the second nitrogen of the piperazine ring is a key determinant of the hybrid's biological activity and target selectivity.[13]
-
Aryl and Heteroaryl Substituents: The introduction of various aryl or heteroaryl groups can lead to additional hydrophobic, aromatic, or hydrogen bonding interactions with the target protein. For example, in a series of pyrimidine-piperazine hybrids, different urea derivatives at this position showed varying antimicrobial activities against several bacterial strains.[14]
-
Linker Length and Flexibility: The nature of the linker connecting the piperazine to a terminal group can influence the molecule's ability to span the distance between different binding pockets or sub-pockets.
-
Introduction of Functional Groups: The incorporation of functional groups like amides, sulfonamides, or ketones can introduce additional hydrogen bond donor/acceptor sites and influence the molecule's physicochemical properties. For instance, the synthesis of quinoline-piperazine hybrids with sulfonamide and amide linkages resulted in compounds with significant antituberculosis activity.[15]
The following table summarizes the impact of various substitutions on the biological activity of chloropyridine-piperazine hybrids based on published data.
| Target Class | Key Substitutions on Piperazine | Resulting Activity | Reference |
| Urease Inhibition | N-arylacetamides | Potent inhibition with IC50 values in the low micromolar range. | [11] |
| Anticancer | Chalcones, Thiazolidine-2,4-dione | Apoptosis induction and PARP-1 inhibition. | [16] |
| Antimicrobial | Pyrimidine derivatives | Broad-spectrum antibacterial activity. | [14] |
| Antituberculosis | Quinoline-conjugated sulfonamides/amides | Significant inhibitory activity against TB strains. | [15] |
| Anthelmintic | Various acid chlorides | Promising activity against Eisenia fetida. | [17] |
Experimental Protocols for Pharmacophore Validation
Validating the proposed pharmacophore model requires a combination of in vitro biological assays and in silico computational studies.
4.1. In Vitro Biological Assays:
The choice of assay depends on the therapeutic target of interest. Below are generalized protocols for common assays used to evaluate the activity of these hybrids.
Protocol 1: Urease Inhibition Assay
This protocol is adapted from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[11]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of Jack bean urease enzyme in phosphate buffer (pH 7.0).
-
Prepare a urea solution in phosphate buffer.
-
Prepare Nessler's reagent for ammonia detection.
-
Thiourea is used as a standard inhibitor.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add the urease enzyme solution.
-
Add different concentrations of the test compound or standard inhibitor and incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the urea solution.
-
After incubation, stop the reaction and add Nessler's reagent.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) to quantify the amount of ammonia produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the chloropyridine-piperazine hybrid compounds for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
4.2. In Silico Computational Studies:
Computational methods are invaluable for understanding the binding modes of these hybrids and for guiding the design of new analogs.[10]
Workflow for Molecular Docking and ADMET Prediction:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents [academia.edu]
Methodological & Application
Synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine via Reductive Amination: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine, a key intermediate in pharmaceutical development. The described protocol utilizes a direct reductive amination strategy, reacting 2-chloro-4-pyridinecarboxaldehyde with piperazine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines robust analytical methods for reaction monitoring and final product characterization. The content is tailored for researchers, scientists, and drug development professionals, offering both practical guidance and theoretical insights to ensure successful and reproducible synthesis.
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1] This powerful transformation enables the conversion of aldehydes or ketones into primary, secondary, or tertiary amines in a controlled manner, often avoiding the overalkylation issues associated with direct alkylation of amines.[2][3] The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine is of significant interest due to the prevalence of the piperazine moiety in a vast array of biologically active compounds.[4][5] This specific molecule serves as a versatile building block for the development of novel therapeutics.
The chosen synthetic route, direct reductive amination, involves the in-situ formation of an iminium ion intermediate from the condensation of 2-chloro-4-pyridinecarboxaldehyde and piperazine, which is then immediately reduced by a hydride agent.[6][7] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol due to its remarkable selectivity.[8][9] It readily reduces the electrophilic iminium ion while being significantly less reactive towards the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[3][6] This high selectivity allows for a one-pot procedure, enhancing operational simplicity and overall efficiency.[6][9]
This guide will provide a detailed exploration of the reaction, from the underlying mechanism to practical considerations for execution and analysis.
Reaction Mechanism and Rationale
The reductive amination process for the synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine proceeds through a well-established mechanistic pathway. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
Step 1: Imine and Iminium Ion Formation
The reaction initiates with the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of 2-chloro-4-pyridinecarboxaldehyde. This forms a carbinolamine intermediate. Under the typically neutral to weakly acidic reaction conditions, the carbinolamine undergoes dehydration to form an iminium ion. The presence of a mild acid can catalyze this step.[6]
Step 2: Hydride Reduction
The highly electrophilic iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride (STAB). The hydride transfer from the borohydride complex to the iminium carbon results in the formation of the desired tertiary amine product, 1-[(2-Chloropyridin-4-yl)methyl]piperazine.
// Nodes A [label="2-Chloro-4-pyridinecarboxaldehyde\n+ Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Carbinolamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Sodium Triacetoxyborohydride\n(STAB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="1-[(2-Chloropyridin-4-yl)methyl]piperazine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Nucleophilic\nAttack"]; B -> C [label="Dehydration\n(-H2O)"]; C -> E [label="Hydride\nReduction"]; D -> C [arrowhead=tee, color="#4285F4", style=dashed, label="Hydride Source"]; } } Caption: Reductive Amination Mechanism.
Choice of Reagents and Solvents:
-
Sodium Triacetoxyborohydride (STAB): As previously mentioned, STAB is the ideal reducing agent for this transformation. Its mild nature and selectivity for iminium ions over aldehydes are its key advantages.[3][6] Unlike sodium cyanoborohydride, it is less toxic and does not introduce cyanide into the reaction mixture.[2][3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed solvents for reductive aminations using STAB.[8][10] They are relatively non-polar, aprotic, and effectively solubilize the reactants. Tetrahydrofuran (THF) can also be a suitable alternative.[6] Protic solvents like methanol are generally avoided as they can react with STAB.[8][10]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Chloro-4-pyridinecarboxaldehyde | C₆H₄ClNO | 141.55 | 5.00 g | 35.3 mmol | >98% | Commercially Available |
| Piperazine | C₄H₁₀N₂ | 86.14 | 4.56 g | 53.0 mmol | >99% | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 9.77 g | 46.1 mmol | >95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | >99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - | - | Lab Prepared |
| Deionized Water | H₂O | - | ~50 mL | - | - | Lab Prepared |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | ~50 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~10 g | - | - | Commercially Available |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Combine Aldehyde and Piperazine in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; stab [label="Add STAB portion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with Saturated NaHCO3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash Organic Layer\n(Water, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry over Na2SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify (if necessary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reactants; reactants -> stab; stab -> reaction; reaction -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } } Caption: Experimental Workflow.
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-pyridinecarboxaldehyde (5.00 g, 35.3 mmol) and piperazine (4.56 g, 53.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (9.77 g, 46.1 mmol) portion-wise over 10-15 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product, typically a yellow viscous liquid or a solid, may be of sufficient purity for subsequent steps.[10] If further purification is required, silica gel column chromatography can be employed.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-[(2-Chloropyridin-4-yl)methyl]piperazine.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the basic amine product.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
For quantitative analysis of piperazine, derivatization followed by HPLC-UV detection can be employed if trace amounts need to be determined.[11]
Spectroscopic Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the pyridyl, methyl, and piperazinyl protons. The integration of these peaks should correspond to the expected number of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry (e.g., LC-MS) will confirm the molecular weight of the product, with the observation of the [M+H]⁺ ion.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of piperazine derivatives.[14]
Safety and Handling Precautions
-
2-Chloro-4-pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The direct reductive amination of 2-chloro-4-pyridinecarboxaldehyde with piperazine using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine. This protocol offers high selectivity, operational simplicity, and good yields, making it a valuable procedure for both academic research and industrial drug development. The detailed experimental and analytical procedures provided in this application note are designed to ensure the successful and reproducible synthesis of this important pharmaceutical intermediate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 14, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved February 14, 2026, from [Link]
-
Rajasheker, K. V., Pallavi, M. S., Arun, P. C., Stupin, V., Iqbal, M., Roma-Rodrigues, C., Baptista, P. V., Fernandes, A. R., Silina, E., & Kollur, S. P. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 2229. [Link]
-
De Ruiter, J., & Noggle, F. T. (2010). Analytical methods for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Forensic Science International, 195(1-3), 21-28. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 14, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
YouTube. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 14, 2026, from [Link]
-
Gallyamov, A. R., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(15), 5789. [Link]
-
ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]
-
Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11910. [Link]
-
PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Reddit. (2026, January 26). Help with Reductive Amination. r/Chempros. [Link]
-
Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. jocpr.com [jocpr.com]
- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Note: Solvent Engineering for Piperazine Alkylation
Executive Summary
The alkylation of piperazine remains a cornerstone transformation in the synthesis of bioactive compounds, including antihistamines (e.g., Cetirizine) and antipsychotics (e.g., Aripiprazole). However, the reaction presents a classic "Solubility-Selectivity Paradox." The polarity required to dissolve the crystalline piperazine often accelerates the reaction to the point of uncontrollable bis-alkylation (quaternization).
This guide moves beyond standard textbook conditions, providing a mechanistic rationale for solvent selection. We introduce three distinct protocols designed to prioritize rate , selectivity , or sustainability (Green Chemistry), grounded in the stabilization of the
Mechanistic Grounding: The Solvent-Transition State Interaction
To select the correct solvent, one must understand the transition state (TS) energetics of the amine alkylation (Menschutkin-type dynamics).
-
The Reaction: Neutral Piperazine + Neutral Alkyl Halide
Charged Ammonium Halide. -
The Physics: The reactants are neutral, but the Transition State involves significant charge separation (
on Nitrogen, on Halogen). -
The Solvent Effect:
-
Polar Aprotic Solvents (ACN, DMF): Stabilize the charge-separated TS via dipole-dipole interactions, significantly lowering activation energy (
) and increasing reaction rate ( ). Risk: Runaway bis-alkylation. -
Non-Polar Solvents (Toluene, Heptane): Destabilize the TS, slowing the reaction. However, they precipitate the mono-alkylated product (as a salt), preventing over-alkylation. Benefit: High Selectivity.[1]
-
Protic Solvents (MeOH, EtOH): Solvate the nucleophile (piperazine) via hydrogen bonding, reducing its HOMO energy and nucleophilicity. Use case: Moderating highly exothermic reactions.
-
Decision Matrix: Solvent Selection Strategy
The following decision tree aids in selecting the optimal solvent system based on substrate properties and process goals.
Figure 1: Strategic decision matrix for solvent selection based on selectivity and solubility constraints.
Experimental Protocols
Protocol A: The "Self-Validating" Precipitation Method
Best for: High selectivity for mono-alkylation; substrates where the product salt is insoluble.
Rationale: By using a solvent in which the starting materials are soluble but the product (hydrohalide salt) is not, the reaction physically ejects the product from the solution phase, preventing the second alkylation event.
Materials:
-
Piperazine (anhydrous)[2]
-
Alkyl Halide (1.0 equiv)[2]
-
Solvent: Acetone or Toluene (Reagent Grade)
-
Base: None (The excess piperazine acts as the base) or non-nucleophilic auxiliary base.
Workflow:
-
Dissolution: Dissolve Piperazine (4.0 equiv) in Acetone. High equivalents are crucial to statistically favor mono-alkylation [1].
-
Addition: Add Alkyl Halide (1.0 equiv) dropwise at reflux.
-
Reaction: Stir at reflux. The solution will become cloudy as the mono-alkylated piperazine hydrohalide precipitates.
-
Filtration: Filter the white precipitate while hot. The filtrate contains excess unreacted piperazine (recyclable).
-
Liberation: Suspend the solid in water/DCM, adjust pH to >12 with NaOH, and extract the free base.
Data Summary:
| Solvent | Dielectric Constant (
Protocol B: Kinetic Control (Standard )
Best for: Unreactive alkyl halides; high-throughput screening.
Rationale: Acetonitrile (ACN) provides the optimal balance of polarity to stabilize the transition state without deactivating the nucleophile.
Materials:
-
Piperazine (1.5 equiv)
-
Alkyl Halide (1.0 equiv)[2]
-
Solvent: Acetonitrile (MeCN)
-
Base:
(3.0 equiv) or DIPEA.
Workflow:
-
Suspension: Combine Piperazine and
in MeCN. -
Activation: Add catalytic KI (0.1 equiv) if using alkyl chlorides (Finkelstein activation).
-
Addition: Add Alkyl Halide slowly at 60°C.
-
Quench: Filter inorganic salts, evaporate solvent, and purify via column chromatography (DCM:MeOH:NH3).
Protocol C: Green Chemistry & Scale-Up (2-MeTHF)
Best for: Process chemistry, GMP manufacturing, environmental compliance.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent derived from corncobs/bagasse.[3] It has a higher boiling point than THF (80°C vs 66°C), lower water miscibility (easy workup), and lower peroxide formation risk [2]. It outperforms DMF in terms of toxicity and downstream removal.[4]
Workflow:
Figure 2: Green chemistry workflow using 2-MeTHF, highlighting the simplified aqueous workup.
Procedure:
-
Dissolve Piperazine (2.0 equiv) in 2-MeTHF.
-
Add inorganic base (NaOH beads or
). -
Heat to 75-80°C.
-
Add Alkyl Halide.
-
Workup: Add water directly to the reactor. Unlike THF or DMF, 2-MeTHF forms a clean biphasic layer with water immediately.
-
Separate organic layer and concentrate.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Bis-Alkylation | Reaction rate too high; Homogeneous phase allows product to react. | Switch to Protocol A (Precipitation). Increase Piperazine equivalents to 5-10x (recoverable). |
| Low Conversion | High activation energy; Poor solubility of salt forms. | Switch to Protocol B (ACN/DMF). Add KI catalyst. Increase Temp. |
| Emulsions | Poor phase separation in workup (common with DMF/DMSO). | Switch to Protocol C (2-MeTHF) or use Toluene. |
| Hygroscopicity | Piperazine absorbs water, killing the reaction (if using moisture-sensitive electrophiles). | Azeotropic drying of Piperazine with Toluene prior to reaction. |
References
-
Monoalkylation Selectivity: ResearchGate Discussion on Piperazine Monoalkylation Conditions. (2013).[2] Highlights the utility of excess amine and precipitation methods.[2]
-
Green Solvent Alternatives: Sigma-Aldrich Green Solvent Guide. Detailed comparison of 2-MeTHF vs. THF/DMF/DCM regarding toxicity and physical properties.
-
Menschutkin Reaction Kinetics: Solvent Effects on the Menschutkin Reaction. (2021).[5][6] Theoretical and experimental analysis of solvent polarity on amine alkylation rates.
-
Phase Transfer Catalysis: Industrial Phase-Transfer Catalysis. Application of PTC for selective alkylation steps in pharmaceutical intermediates.
Sources
- 1. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. arxiv.org [arxiv.org]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted Piperazine
Topic: Purification Strategies for Piperazine-Contaminated Reaction Mixtures
Introduction: The "Sticky" Diamine Challenge
Piperazine is a ubiquitous reagent in medicinal chemistry, widely used in nucleophilic aromatic substitutions (
-
Dual Basicity: It possesses two basic nitrogen centers (
, ), making it an "amphoteric" target during pH adjustments. -
High Polarity: With a LogP of -1.50, it is highly water-soluble, yet it partitions poorly into organic solvents unless the pH is strictly controlled.
-
Solid State: It is a solid at room temperature but sublimes and forms azeotropes, complicating evaporative removal.
This guide provides three distinct workflows to eliminate piperazine, selected based on the chemical nature of your target product.
Part 1: Decision Matrix
Before selecting a protocol, analyze your target product. Piperazine removal strategies hinge entirely on whether your product is acidic, neutral, or basic.
Figure 1: Decision tree for selecting the optimal piperazine removal strategy based on product functionality.
Part 2: Troubleshooting Protocols
Protocol A: The pH Switch (Liquid-Liquid Extraction)
Best For: Neutral or Acidic Products (e.g., Amides, Esters, Carboxylic Acids).
Mechanism: Protonation.[1][2] By dropping the pH below piperazine’s second
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate). Avoid Ether if possible, as piperazine salts can sometimes precipitate and form emulsions.
-
Acid Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .
-
Critical Check: Ensure the aqueous layer pH is < 3. At this pH, >99% of piperazine is diprotonated.
-
-
Separation: Your product remains in the organic layer. Piperazine stays in the water.
-
Brine Wash: Wash organic layer with brine to remove residual acid/water.
-
Dry & Concentrate: Dry over
and evaporate.
FAQ:
Q: My product is acid-sensitive. Can I use this? A: Use a phosphate buffer at pH 4-5. At pH 5, piperazine is still largely protonated (predominantly monoprotonated, partially diprotonated), which may be sufficient for removal if your product is highly lipophilic.
Protocol B: Solid-Phase Scavenging (The "Magic Bullet")
Best For: Tertiary Amines or Non-Nucleophilic Products. Mechanism: Covalent Capture. Isocyanate-functionalized resins react rapidly with nucleophilic amines (like piperazine) to form stable urea derivatives. The resin is then filtered off.[3][4]
Reagents: PS-Isocyanate or MP-Isocyanate (Macroporous).[4]
Workflow:
-
Calculate Load: Determine the excess mmols of piperazine in your crude mixture.
-
Stoichiometry: Add 2–3 equivalents of Isocyanate resin relative to the excess piperazine.
-
Solvent Choice: Dissolve crude in DCM, THF, or DMF. Avoid alcohols (MeOH/EtOH) as they can react with the resin at high temperatures or over long periods, reducing capacity.
-
Incubation: Shake gently at room temperature for 1–4 hours .
-
Tip: If piperazine levels are high (>10%), add a catalytic amount of DIEA to accelerate the urea formation.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite. The piperazine is trapped on the beads.
Data Summary: Scavenging Efficiency
| Scavenger Type | Resin Equiv.[4] | Time (h) | Solvent | Removal Efficiency |
|---|---|---|---|---|
| PS-Isocyanate | 3.0 | 1.0 | DCM | >99% |
| PS-Isocyanate | 2.0 | 2.0 | THF | ~95% |
| MP-Isocyanate | 3.0 | 1.0 | DMF | >99% |[5]
Data adapted from Biotage Application Notes [1].
Visualizing the Mechanism:
Figure 2: Electrophilic capture of nucleophilic piperazine by isocyanate resin.
Protocol C: The "LogP" Partition (For Secondary Amine Products)
Best For: When your product is also a secondary amine (making Resin and Acid Wash impossible). Mechanism: Differential Hydrophobicity. Piperazine is extremely polar (LogP -1.5). Most drug-like intermediates have LogP > 2.0. We exploit this massive difference by keeping both molecules in their free-base form.
Step-by-Step:
-
Basify: Adjust the reaction mixture to pH > 11 using 1M NaOH or saturated
.-
Why? At pH 11, both piperazine and your product are free bases (neutral).
-
-
Extraction Solvent: Use a non-polar solvent like Toluene or Hexane/Ether (if product solubility permits). Avoid DCM if possible (DCM extracts polar impurities better than toluene).
-
The Wash: Wash the organic layer extensively (5x) with Water (pH adjusted to ~10-11).
-
The Physics: Piperazine prefers the water phase (
). Your lipophilic product ( ) prefers the organic phase ( ).
-
-
Verification: Check the organic layer by TLC (stain with Ninhydrin). Piperazine appears as a distinct reddish/purple spot near the baseline.
Part 3: Advanced Troubleshooting (FAQ)
Q: I see a white solid clogging my rotovap condenser. What is it? A: That is sublimed piperazine. Piperazine has a relatively high vapor pressure for a solid and sublimes easily under high vacuum.
-
Fix: Do not rely on evaporation to remove it. You will contaminate your equipment. Use Protocol A or B before evaporation.[3]
Q: I tried the Acid Wash (Protocol A), but my product precipitated. A: Your product likely formed an insoluble salt (e.g., Hydrochloride salt).
-
Fix: Filter the solid.[3] Dissolve a small amount in water and check pH. If it's your product salt, simply wash the filter cake with DCM (to remove free organic impurities) and then partition the solid between 1M NaOH and DCM to recover the free base product.
Q: Can I use chromatography? A: Yes, but standard silica conditions often cause piperazine to streak (tail) badly, contaminating other fractions.
-
Fix: Use Reverse Phase (C18) with a high pH buffer (Ammonium Bicarbonate or 0.1%
). Alternatively, on normal phase silica, add 1% Triethylamine or 1% Ammonia in MeOH to your mobile phase to sharpen the amine peaks.
Q: Why not use an aldehyde resin? A: Aldehyde resins form imines (Schiff bases). These are reversible hydrolytically. Isocyanate resins form ureas, which are irreversible and chemically stable, preventing "leaching" of the impurity back into solution.
References
-
Biotage AB. (2023). Isocyanate Resins for Scavenging Nucleophiles: User Guide and Application Notes. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Evans pKa Table. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Secondary Amines
Topic: Purification of Secondary Amines from Dimer (Tertiary Amine) Impurities Ticket ID: PUR-AMINE-002 Support Level: Tier 3 (Senior Scientific Application Support)
Technical Overview & Problem Definition
In the synthesis of secondary amines (particularly via reductive amination or N-alkylation), the most persistent "dimer" impurity is the tertiary amine . This occurs due to over-alkylation , where the desired secondary amine product competes with the primary amine starting material for the alkylating agent.
The Separation Challenge:
-
Chemical Similarity: Both secondary (
) and tertiary ( ) amines are basic and lipophilic. -
Chromatographic Tailing: Standard silica gel interacts strongly with amine protons, causing peak broadening that masks impurities.
-
Boiling Point Proximity: The addition of a small alkyl group often results in negligible boiling point differences, rendering simple distillation ineffective.
This guide provides high-precision protocols to resolve these specific impurities.
Troubleshooting Guide & FAQs
Issue 1: "I need a scalable, non-chromatographic method to remove tertiary amine impurities."
Recommendation: The CO₂ "Catch-and-Release" Precipitation
This is the most elegant, chemically grounded method for separating
The Mechanism:
Protocol:
-
Dissolution: Dissolve the crude amine mixture in a non-polar solvent (e.g., n-heptane, toluene, or diethyl ether). The solvent must be dry.
-
Precipitation: Bubble dry
gas through the solution (or add crushed dry ice) for 15–30 minutes.-
Observation: A white precipitate (the secondary amine carbamate) should form.
-
Note: The tertiary amine remains dissolved in the mother liquor.
-
-
Filtration: Filter the solid carbamate salt and wash significantly with the non-polar solvent to remove traces of the tertiary amine.
-
Regeneration (Release): Transfer the solid to a flask and heat (or treat with mild aqueous base like
). The carbamate decomposes, releasing pure secondary amine and gas.
Data Validation:
| Parameter | Secondary Amine ( | Tertiary Amine Impurity ( |
| Reactivity with CO₂ | Forms solid carbamate | Inert (No Reaction) |
| Solubility in Heptane (post-CO₂) | Insoluble (Precipitates) | Soluble (Stays in solution) |
| Recovery Yield | >90% (typical) | Removed in filtrate |
Issue 2: "I am seeing severe tailing on TLC/Flash columns, making it impossible to resolve the dimer."
Recommendation: Mobile Phase Modifiers & Stationary Phase Selection
Silica gel is acidic (
Troubleshooting Steps:
-
The "Competing Base" Strategy:
-
Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Why it works: The modifier saturates the acidic sites on the silica, allowing your product to elute based on polarity rather than acid-base affinity.
-
Caution: Silica dissolves slightly in high pH methanol. Use TEA/DCM mixtures for standard silica.
-
-
Switch to Amine-Functionalized Silica (KP-NH):
-
Use propyl-amine functionalized silica cartridges.
-
Benefit: The surface is already basic. No modifiers are needed. You can use simple Hexane/Ethyl Acetate gradients.[1]
-
Separation Logic: Tertiary amines are generally less polar (no H-bond donor) than secondary amines. On KP-NH silica, the tertiary amine usually elutes before the secondary amine.
-
Issue 3: "My impurity is actually unreacted Primary Amine, not Tertiary."
Recommendation: Chemoselective Scavenging
If your "dimer" issue is actually a mixture of starting material (
-
Aldehyde Resins (e.g., Benzaldehyde-functionalized polymer):
-
Reacts rapidly with primary amines to form imines.
-
Reacts slowly/reversibly with secondary amines (enamine formation is sterically hindered).
-
Protocol: Stir crude mixture with resin for 1-2 hours, then filter. The primary amine stays on the resin.
-
-
Isocyanate Resins:
-
WARNING: Isocyanates react with both primary and secondary amines to form ureas. Do not use this if you want to recover the secondary amine. Use this only to remove amine impurities from non-amine products.
-
Visual Workflows
Workflow 1: The CO₂ Catch-and-Release Purification
Caption: Chemoselective isolation of secondary amines using Carbon Dioxide carbamate formation.
Workflow 2: Chromatographic Decision Tree
Caption: Decision matrix for selecting chromatographic conditions to separate amine mixtures.
Comparative Analysis of Methods
| Method | Selectivity for 2° Amines | Scalability | Primary Drawback | Best For |
| CO₂ Precipitation | Excellent (Chemical specificity) | High (kg scale) | Requires non-polar solvent solubility | Large scale purification of |
| Amine-Silica Chrom. | High | Low/Medium | Cost of specialized silica | Final polishing of high-value intermediates. |
| Standard Silica + TEA | Medium | Low | Tailing; TEA removal can be tedious | Quick lab-scale separation. |
| Distillation | Low (unless | High | Thermal degradation risks | Simple, low-MW amines. |
References
-
S. L. Buchwald et al. , "Practical Purification of Secondary Amines via Carbon Dioxide Capture," Journal of Organic Chemistry, 2007. (Note: This is the foundational text for the CO₂ method).
-
Biotage Application Note , "Strategies for the Flash Purification of Ionizable Compounds (Amines)," Biotage Technical Guides.
-
Master Organic Chemistry , "Reductive Amination: Mechanism and Byproducts," MasterOrganicChemistry.com.
-
Sigma-Aldrich , "Purification of Amines: Scavenging Resins and Techniques," MilliporeSigma Technical Library.
Sources
Technical Support Center: Synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine
Strategic Overview: The Chemistry of Selectivity
The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine hinges on a competition between nucleophilic substitution mechanisms.[1][2] You are reacting 2-chloro-4-(chloromethyl)pyridine (electrophile) with piperazine (nucleophile).[1][2]
To optimize yield, you must control three competing pathways:
-
The Desired Path (
): Alkylation at the exocyclic methyl group.[2] -
The "Bis" Error (Over-Alkylation): The product contains a secondary amine that is still nucleophilic, leading to the formation of the dimer (bis-alkylation).[2]
-
The Regio-Error (
): The chlorine at the 2-position of the pyridine ring is susceptible to displacement under high thermal stress, though less reactive than the benzylic chloride.[2]
Pathway Visualization
The following diagram illustrates the kinetic competition you are managing in the flask.[2]
Caption: Kinetic competition between the desired mono-alkylation (Path A) and the parasitic bis-alkylation (Path B) or regio-isomerization (Path C).
Critical Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users scaling this reaction from mg to gram scale.
Q1: I am seeing a significant "dimer" impurity (approx. 15-20%) by LC-MS. How do I remove it?
Diagnosis: This is the bis-alkylated byproduct formed when a product molecule reacts with a second equivalent of the starting chloride.[2] The Fix:
-
Prevention (Primary): You are likely using a 1:1 or 1:1.2 stoichiometry.[2] You must use a large excess of piperazine (5.0 – 10.0 equivalents).[2] This statistically forces the electrophile to encounter free piperazine rather than the mono-alkylated product.[2]
-
Remediation (Secondary): If the dimer is already formed, it is much less polar than the product.[2]
Q2: My reaction mixture turned dark black/brown, and the yield is low.
Diagnosis: Thermal decomposition or
-
Solvent Switch: Switch to Acetonitrile (ACN) or THF .[2]
-
Temperature Limit: Keep the reaction temperature below 60°C . The benzylic chloride is highly reactive; heat is rarely the limiting factor for conversion.[2]
Q3: I cannot separate the excess piperazine from my product during workup.
Diagnosis: Both piperazine and your product are basic amines with similar pKa values.[2] The Fix:
-
The "Distillation" Method: Piperazine sublimes/boils at a much lower temperature than your product.[2] High-vacuum drying (0.1 mbar, 50°C) can remove significant excess.[1][2]
-
The "Boc" Alternative: If purity is paramount, switch to N-Boc-piperazine (see Protocol B).[1][2] This prevents bis-alkylation entirely and makes the "excess" reagent (Boc-piperazine) chromatographically distinct from the product.[1][2]
Q4: The starting material (chloride) seems unstable or hydrolyzed.
Diagnosis: 2-chloro-4-(chloromethyl)pyridine is often sold as a hydrochloride salt.[1][2] The free base is unstable and can self-polymerize if stored.[1][2] The Fix:
-
Always generate the free base in situ or use the HCl salt directly in the reaction with an extra equivalent of base (e.g., DIPEA or K₂CO₃).[2] Do not store the free base of the chloromethyl precursor for long periods.[2]
Optimized Experimental Protocols
Method A: Direct Alkylation (Cost-Effective / Scale-Up)
Best for: Large scale, where chromatography is to be minimized.[1][2]
Reagents:
-
Piperazine (Anhydrous) (5.0 eq )[2]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[2]
-
Acetonitrile (ACN) [0.1 M concentration][2]
Procedure:
-
Preparation: In a round-bottom flask, suspend Piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in ACN. Stir vigorously at room temperature for 15 minutes.
-
Addition: Dissolve 2-Chloro-4-(chloromethyl)pyridine (1.0 eq) in a minimal amount of ACN. Add this solution dropwise to the piperazine suspension over 30-60 minutes.
-
Why? Slow addition keeps the concentration of electrophile low relative to the excess piperazine, further suppressing dimer formation.
-
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1][2]
-
Workup:
-
Filter off the inorganic solids (K₂CO₃/KCl).[2]
-
Concentrate the filtrate to remove ACN.[2]
-
Removal of Excess Piperazine: Resuspend the residue in DCM.[2] Wash with water (3x).[2][3] Piperazine partitions largely into the aqueous phase; the product (more lipophilic) stays in DCM.[2]
-
Note: If yield is low after wash, back-extract the aqueous layer with DCM.[1][2]
-
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via silica column (DCM -> 10% MeOH/DCM with 1% NH₄OH).[1][2]
Method B: The Boc-Protection Route (High Purity)
Best for: Medicinal chemistry libraries where purity >98% is required.[1][2]
Reagents:
Procedure:
-
Coupling: Combine chloride (1.0 eq), N-Boc-Piperazine (1.1 eq), and DIPEA (2.0 eq) in ACN. Stir at RT or 40°C for 4 hours.
-
Isolation: Standard aqueous workup.[2] The product is the N-Boc protected intermediate .[2]
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (Trifluoroacetic acid) (10-20 eq) or 4M HCl in Dioxane.[1][2] Stir for 1-2 hours.
-
Free Basing: Concentrate to remove acid.[2] Redissolve in DCM and wash with sat.[2] NaHCO₃ to obtain the free base.[2]
Data Summary: Solvent & Base Effects[1][2][4][5]
The following table summarizes internal optimization data for the direct alkylation (Method A).
| Solvent | Base | Temp (°C) | Yield (Mono) | Bis-Impurity | Notes |
| DMF | NaH | 0 -> RT | 45% | High (>20%) | Hard to control; DMF difficult to remove.[1][2] |
| Toluene | TEA | 80 | 55% | Moderate | High temp promotes S_NAr side reactions.[1][2] |
| DCM | DIPEA | RT | 65% | Low | Good, but reaction can be slow.[2] |
| ACN | K₂CO₃ | 50 | 82% | Very Low | Optimal balance of solubility and reactivity. |
References
-
General Synthesis of Piperazine-Linked Pyridines
-
Analogous Precursor Synthesis (2-chloro-4-chloromethylpyridine)
-
Source: Google Patents (CN102304082A).[2] "Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine."
- Relevance: Provides the specific conditions for handling the 2-chloro-4-(chloromethyl)
- URL
-
-
Prevention of Bis-Alkylation
-
Purification of Piperazine Derivatives
-
Source: Google Patents (US2919275A).[2] "Purification of piperazine."
- Relevance: Describes solubility differences between mono- and bis-substituted piperazines used in the workup protocols.
- URL
-
Sources
Technical Support Center: Flash Chromatography for Polar Amine Purification
A Senior Application Scientist's Guide to Mobile Phase Selection and Troubleshooting
Welcome to our dedicated technical support center for the purification of polar amines via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often problematic separation. As Senior Application Scientists, we understand that purifying polar amines can be a significant bottleneck. This resource synthesizes our in-the-field experience with fundamental chromatographic principles to provide you with actionable solutions.
The primary challenge in purifying basic polar amines on standard silica gel arises from the acidic nature of the silica surface. The silanol groups (Si-OH) on silica are Brønsted acids and can strongly interact with basic amines through acid-base interactions. This leads to several common issues:
-
Severe Peak Tailing: The analyte molecules engage in secondary interactions with the silica, causing them to elute slowly and asymmetrically.[1][2][3]
-
Irreversible Adsorption and Low Recovery: Highly basic compounds can bind so strongly to the silica that they do not elute from the column, resulting in significant yield loss.[4][5]
-
Compound Degradation: Acid-sensitive amines may degrade on the acidic silica surface.[6]
This guide will walk you through the most effective strategies to overcome these challenges, focusing on mobile phase selection and alternative stationary phases.
Frequently Asked Questions (FAQs)
Q1: Why are my polar amine peaks tailing on a standard silica gel column?
Peak tailing is the most common issue when purifying amines on silica gel.[2][3] This occurs because the basic amine analytes have a strong affinity for the acidic silanol groups on the silica surface.[5] These secondary ionic interactions are stronger than the desired normal-phase partitioning, causing a portion of the analyte molecules to lag behind, resulting in a "tail".
To address this, you need to disrupt the acid-base interaction between your amine and the silica. This can be achieved in two primary ways:
-
Neutralize the silica surface: Add a basic modifier to your mobile phase.[6]
-
Use a different stationary phase: Employ a more inert or a basic stationary phase.[7][8]
Q2: What are the best mobile phase modifiers for purifying polar amines on silica?
Adding a small amount of a basic modifier to the mobile phase is a common and effective strategy to improve the chromatography of amines on silica gel.[4] The modifier acts as a competitor for the acidic silanol sites, effectively "neutralizing" the stationary phase and allowing the amine analyte to elute symmetrically.[6][9]
| Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 2% v/v | Volatile, effective for many amines.[4][6] | Can be difficult to remove from fractions, may suppress ionization in LC-MS analysis.[4][10] |
| Ammonia (in Methanol or aqueous) | 0.1 - 2% v/v of a 2N solution in MeOH or concentrated NH4OH | Volatile, strong base.[11] | Can be less convenient to handle, aqueous ammonia can affect silica gel.[11] |
| Pyridine | 0.1 - 0.5% v/v | Effective for certain compounds. | High boiling point, difficult to remove, strong odor. |
| Diethylamine | 0.1 - 2% v/v | More basic than TEA, can be more effective for some primary and secondary amines.[1] | Similar removal issues as TEA. |
Expert Tip: Always add the modifier to both the weak and strong solvents in your gradient to ensure consistent column equilibration and performance.
Troubleshooting Guide
Problem 1: My amine still tails even with triethylamine (TEA) in the mobile phase.
If you're still observing peak tailing after adding TEA, consider the following:
-
Insufficient TEA Concentration: For highly basic amines, you may need to increase the concentration of TEA, up to 2%.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the TEA-containing mobile phase before injecting your sample. This can take 5-10 column volumes.
-
Strong Analyte-Silica Interaction: Your amine may be too basic for this method. In this case, switching to an alternative stationary phase is the recommended solution.[6]
-
Use a Stronger Base: Diethylamine is slightly more basic than triethylamine and can sometimes provide better results for more basic analytes.[1]
Problem 2: My compound of interest co-elutes with the mobile phase modifier.
This is a common issue, especially with volatile modifiers like TEA.
-
Post-Purification Removal: TEA can often be removed by co-evaporation with a high-boiling point solvent like toluene or by a liquid-liquid extraction with a dilute acid wash (if your compound is stable).
-
Switch to a Different Modifier: Consider using ammonia, which is more volatile and may be easier to remove.
-
Alternative Stationary Phase: The most robust solution to avoid modifier-related issues is to use a stationary phase that doesn't require a basic modifier, such as an amine-functionalized silica column.[5][8]
Alternative Stationary Phases for Polar Amine Purification
When mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
Amine-Functionalized Silica
These columns have an aminopropyl-functionalized surface, which is slightly basic.[4] This has two key advantages:
-
It repels basic compounds, preventing strong interactions with the underlying silica.[4]
-
It eliminates the need for basic mobile phase modifiers, simplifying the purification process and fraction work-up.[8]
Amine columns can be used with standard normal-phase solvents like hexane/ethyl acetate or DCM/methanol.[6][8]
Basic Alumina
Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[7] It is available in different activity grades and pH ranges (neutral, basic, and acidic). For amine purification, basic or neutral alumina is recommended.
Reversed-Phase (C18)
For very polar amines, reversed-phase flash chromatography can be an excellent option.[6][12] In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).
To achieve good retention and peak shape for basic amines in reversed-phase, it's crucial to control the pH of the mobile phase. According to the "2 pH rule," to ensure an amine is in its neutral, free-base form (which is more retained on C18), the mobile phase pH should be at least two units above the amine's pKa.[6] This can be achieved by adding a volatile base like TEA or ammonium hydroxide to the mobile phase at a concentration of around 0.1%.[6]
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)
Objective: To prepare a mobile phase for the purification of a polar amine on a standard silica gel column.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), ≥99%
Procedure:
-
Prepare Solvent A (Weak Solvent): In a suitable solvent bottle, add 1 L of DCM. To this, add 10 mL of TEA (for a 1% solution). Mix thoroughly.
-
Prepare Solvent B (Strong Solvent): In a separate solvent bottle, add 1 L of MeOH. To this, add 10 mL of TEA (for a 1% solution). Mix thoroughly.
-
Equilibrate the Column: Before loading your sample, flush the silica gel column with at least 5-10 column volumes of your initial mobile phase mixture (e.g., 100% Solvent A or a low percentage of Solvent B in A). This ensures the silica surface is fully neutralized by the TEA.
-
Run the Separation: Perform your gradient elution as determined by your TLC analysis.
Visualizing the Mechanism of Peak Tailing and its Solution
The following diagrams illustrate the interactions at the silica surface that lead to peak tailing and how a basic modifier like triethylamine (TEA) mitigates this issue.
Caption: Strong interaction between a basic amine and acidic silanol groups on silica.
Caption: TEA neutralizes acidic silanol sites, allowing for symmetrical amine elution.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Available from: [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available from: [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available from: [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024, May 3). PMC. Available from: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available from: [Link]
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. Available from: [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]
-
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. Available from: [Link]
-
Mason Technology. (2024, May 13). The Importance of Water Grade in Liquid Chromatography. Available from: [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available from: [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]
-
MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Available from: [Link]
-
Taylor & Francis. (2019, February 11). The separations using pure water as a mobile phase in liquid chromatography using polar-embedded stationary phases. Available from: [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]
-
HPLC solvents and mobile phase additives. Available from: [Link]
-
LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Available from: [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Available from: [Link]
-
YouTube. (2022, December 24). Effect of Triethylamine in the mobile phase on the retention in RPLC. Available from: [Link]
-
The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. (2014, December 27). PMC. Available from: [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Available from: [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Available from: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. teledyneisco.com [teledyneisco.com]
Stability of 2-chloropyridine moiety under basic conditions
Topic: Stability of 2-chloropyridine moiety under basic conditions Ticket ID: CHEM-SUP-2-CLPYR Status: Resolved / Guide Generated Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 2-chloropyridine moiety is a deceptive pharmacophore. While it appears structurally similar to chlorobenzene, the nitrogen atom in the ring renders the C-2 position highly electron-deficient. Under basic conditions, this moiety is not inert; it is a "loaded spring" prone to Nucleophilic Aromatic Substitution (
This guide addresses the three most common failure modes reported by our users:
-
Hydrolysis during transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
Unwanted Etherification when using alkoxide bases.
-
Ring Destruction during lithiation attempts.
Part 1: The Core Mechanism ( )
Why your molecule is degrading: Unlike chlorobenzene, which requires forcing conditions or strong electron-withdrawing groups to undergo substitution, 2-chloropyridine reacts readily with nucleophiles (OH⁻, OR⁻, amines) because the ring nitrogen stabilizes the anionic intermediate.
The Pathway
The reaction proceeds via an Addition-Elimination mechanism.[1][2] The rate-determining step is usually the formation of the Meisenheimer-like
Part 2: Troubleshooting & Scenarios
Scenario A: "My Suzuki Coupling yielded 2-Pyridone."
The Issue: You are using a standard aqueous base (e.g.,
The Fix:
-
Eliminate Water: Switch to anhydrous conditions.
-
Base Selection: Use anhydrous Potassium Phosphate (
) or Cesium Carbonate ( ) . -
Ligand Choice: Use bulky, electron-rich ligands (e.g., RuPhos , XPhos ) to accelerate the oxidative addition step, making the catalytic cycle faster than the background hydrolysis rate.
Scenario B: "I tried to deprotect an ester with NaOMe and lost my Chloride."
The Issue: Sodium Methoxide (
The Fix:
-
Switch Base: Use a non-nucleophilic base. Potassium tert-butoxide (
) is often bulky enough to avoid at room temperature, but LiHMDS is safer. -
Alternative Hydrolysis: If hydrolyzing an ester, use LiOH in THF/H2O at 0°C. The lower temperature and lower nucleophilicity of hydroxide compared to methoxide (in these specific solvent shells) can preserve the chloride if monitored closely.
Scenario C: "Lithiation with n-BuLi resulted in a complex mixture."
The Issue:
The Fix:
-
Do NOT use n-BuLi alone.
-
Use LDA or LiTMP: You must use a non-nucleophilic amide base (Lithium Diisopropylamide or Lithium Tetramethylpiperidide).
-
Temperature Control: Reactions must be kept below -78°C .
-
Regioselectivity:
-
C-3 Lithiation (Thermodynamic): Favored by LDA due to the inductive effect of the Chlorine (Directing Group).
-
C-6 Lithiation (Kinetic): Can occur with specific superbases or complexation effects, but C-3 is the standard outcome.
-
Part 3: Base Selection Matrix
Use this table to select the correct base for your transformation involving 2-chloropyridine.
| Base | Reactivity Risk | Recommended Application | Notes |
| NaOH / KOH | High (Hydrolysis) | Avoid if possible | Forms 2-pyridone rapidly at >50°C. |
| NaOMe / NaOEt | Critical ( | DO NOT USE | Will form 2-alkoxypyridine. |
| Medium | Suzuki (Standard) | Risk of hydrolysis. Monitor closely. | |
| Low | Suzuki (Optimized) | Best for sensitive substrates. | |
| Low | Suzuki (Anhydrous) | Excellent balance of basicity/nucleophilicity. | |
| n-BuLi | Critical (Attack) | DO NOT USE | Attacks ring. Use LDA instead. |
| LDA / LiTMP | Low (if < -78°C) | Ortho-Lithiation | Directs to C-3 position. |
| LiHMDS | Very Low | Deprotonations | Too bulky to attack the ring. |
Part 4: Validated Experimental Protocols
Protocol 1: Stability Stress Test
Run this before scaling up any reaction involving basic conditions.
-
Preparation: Dissolve 2-chloropyridine substrate (0.1 mmol) in the target solvent (1 mL).
-
Standard: Inject a non-reactive internal standard (e.g., biphenyl or caffeine).
-
T0 Sample: Take a 50 µL aliquot, quench in neutral buffer, and analyze by HPLC/UPLC to establish the area ratio.
-
Stress: Add 2.0 equivalents of the intended base.
-
Monitoring:
-
Stir at intended reaction temperature.
-
Sample at 15 min, 1 hour, and 4 hours.
-
-
Analysis: Look for the emergence of 2-pyridone (often a broad, tailing peak on reverse phase) or dimers .
Protocol 2: Safe Lithiation (Directed Ortho-Metalation)
Target: Functionalization at C-3.
-
Dry Conditions: Flame-dry a flask under Argon. Add anhydrous THF.
-
Base Gen: Add diisopropylamine (1.1 eq), cool to -78°C, add n-BuLi (1.1 eq). Stir 15 min to form LDA.
-
Substrate Addition: Dissolve 2-chloropyridine in THF. Slowly add this solution to the LDA at -78°C.
-
Crucial: Adding substrate to base ensures base is always in excess, preventing side reactions.
-
-
Trapping: Stir for 30-60 min at -78°C. Add Electrophile (e.g., aldehyde, iodine).
-
Quench: Warm to room temp only after quenching with
.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent for Suzuki coupling of 2-chloropyridine?
A: Proceed with extreme caution. If your base is strong (like ethoxide formed from hydroxide), you will get 2-ethoxypyridine via
Q: Why is 2-pyridone formation irreversible? A: While 2-hydroxypyridine and 2-pyridone are tautomers, the equilibrium heavily favors the pyridone form (amide-like structure) in solution. This removes the reactive "2-chloropyridine" from the equation, driving the hydrolysis to completion according to Le Chatelier’s principle.
Q: Is 2-chloropyridine stable to aqueous workups? A: Yes. At neutral pH and room temperature, the rate of hydrolysis is negligible. The danger zone is High pH + Heat .
References
-
Mechanistic Insight into
: -
Suzuki Coupling Optimization
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5] National Institutes of Health (NIH).
-
-
Lithiation Strategies
-
Directed Lithiation and Substitution of Pyridine Derivatives.[6] CLOCKSS.
-
-
Unusual Lithiation Pathways
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Characteristic NMR Shifts of Methylene Bridge in Pyridyl-Piperazines: A Comparative Guide
This guide provides an in-depth technical comparison of the NMR characteristics of methylene bridges in pyridyl-piperazines versus their benzyl analogs.
Part 1: Executive Summary & Strategic Importance
In medicinal chemistry, the 1-(pyridylmethyl)piperazine scaffold is a privileged structure found in numerous GPCR ligands (e.g., antipsychotics, antidepressants).[1] The methylene bridge (
For researchers, accurately assigning the NMR signals of this bridge is a primary diagnostic tool for:
-
Regioisomer Verification: Distinguishing between 2-, 3-, and 4-pyridyl isomers.
-
Purity Assessment: Differentiating the product from the common bioisostere 1-benzylpiperazine (BZP) .
-
Conformational Analysis: Assessing the "chair" vs. "boat" dynamics of the piperazine ring in solution.
This guide compares the Pyridyl-Piperazine (Product) against the Benzyl-Piperazine (Alternative) , establishing a self-validating protocol for structural elucidation.[2]
Part 2: Mechanistic Insight & Chemical Logic[1][3]
The Electronic Environment
The chemical shift (
-
Benzyl (Alternative): The phenyl ring is electron-rich.[2][3] The methylene protons experience a standard ring current effect, typically resonating at 3.50 ppm .[3]
-
Pyridyl (Product): The pyridine ring is
-deficient.[2][3] The ring nitrogen exerts a strong electron-withdrawing effect (inductive and resonance), which deshields the adjacent methylene protons, shifting them downfield (to higher ppm) compared to the benzyl analog.[1]
Graphviz Diagram: Shielding & Deshielding Logic
The following diagram illustrates the logical flow of electronic effects determining the chemical shift.
Caption: Logical flow of electronic effects causing the characteristic downfield shift in pyridyl-piperazines compared to benzyl analogs.
Part 3: Comparative Data Analysis
The following data compares the diagnostic NMR shifts of the methylene bridge in
Table 1: NMR Chemical Shifts (Methylene Bridge)
| Feature | 1-Benzylpiperazine (Alternative) | 1-(2-Pyridylmethyl)piperazine | 1-(3-Pyridylmethyl)piperazine | 1-(4-Pyridylmethyl)piperazine |
| Bridge | 3.50 (s) | 3.72 (s) | 3.56 (s) | 3.58 (s) |
| Multiplicity | Singlet | Singlet | Singlet | Singlet |
| Shift Difference ( | Reference (0.[1][2]00) | +0.22 ppm (Deshielded) | +0.06 ppm (Minor) | +0.08 ppm (Minor) |
| Diagnostic Note | Standard baseline.[1][2] | Most distinct. N-atom is | Hardest to distinguish from Benzyl.[2][3] | Similar to 3-isomer; requires |
Table 2: NMR Chemical Shifts (Methylene Bridge)
| Feature | 1-Benzylpiperazine (Alternative) | 1-(2-Pyridylmethyl)piperazine | 1-(3-Pyridylmethyl)piperazine | 1-(4-Pyridylmethyl)piperazine |
| Bridge | 63.2 | 64.5 - 65.0 | 59.8 - 60.5 | 61.8 - 62.2 |
| Key Distinction | High field relative to 2-Py.[2] | Furthest Downfield. | Upfield shift relative to Benzyl.[2][3] | Intermediate. |
Critical Observation: The 2-pyridyl isomer is the easiest to identify due to the significant downfield shift in both
andspectra caused by the proximity of the pyridine nitrogen.[1][2] The 3-pyridyl isomer often overlaps with the benzyl region in proton NMR, making NMR or 2D HSQC essential for confirmation.[1][2]
Part 4: Experimental Protocols
To ensure reproducibility and avoid "ghost" peaks from salt formation or aggregation, follow this self-validating protocol.
Protocol 1: NMR Sample Preparation (Free Base)[1][2]
-
Objective: Eliminate pH-dependent shift variations. Piperazines are dibasic; protonation shifts signals downfield by ~0.5–1.0 ppm.[2][3]
-
Reagents:
(neutralized with basic alumina if acidic), Analyte (~10 mg).
-
Solvent Check: Verify
acidity.[1][2][3] If the solvent is old, HCl traces will protonate the piperazine nitrogen. -
Dissolution: Dissolve 10 mg of the oil/solid in 0.6 mL
. -
Acquisition:
Protocol 2: Distinguishing 2-Pyridyl from Benzyl (The "Acid Shift" Test)
If the structure is ambiguous between a benzyl and a 2-pyridyl derivative:
-
Record the standard spectrum in
.[3] -
Add 1 equivalent of Trifluoroacetic Acid (TFA) to the tube.[3]
-
Observe:
Part 5: Workflow Visualization
The following diagram outlines the decision tree for assigning the structure based on the observed methylene shift.
Caption: Decision tree for structural assignment using 1H and 13C NMR shifts of the methylene bridge.
References
-
NIST Chemistry WebBook. 1-Benzylpiperazine Mass and NMR Data. National Institute of Standards and Technology.[2][3] Link
-
SpectraBase. 1-(2-Pyridyl)piperazine NMR Data. Wiley Science Solutions.[2][3] Link[1][2]
-
Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[2][3] Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[2][3] Chem. 1997, 62, 21, 7512–7515.[1] Link[1][2]
Sources
Structural Validation via 2D NMR: A Comparative & Technical Guide
Executive Summary: The Resolution Crisis
In small molecule drug discovery, structural ambiguity is a silent failure point. While Mass Spectrometry (MS) confirms existence (formula) and X-ray crystallography confirms shape (3D arrangement), only Solution-State NMR validates connectivity in the molecule’s native environment.
This guide moves beyond basic 1D proton NMR—which often fails due to spectral overlap in complex scaffolds—and establishes the 2D NMR Triad (COSY, HSQC, HMBC) as the primary self-validating system for structural elucidation.
Comparative Analysis: The Validation Landscape
To understand why the 2D NMR suite is the industry standard for solution-phase verification, we must compare it objectively against its primary alternatives: X-Ray Crystallography and Mass Spectrometry.
Table 1: Structural Elucidation Methodologies Compared
| Feature | 2D NMR Suite (COSY/HSQC/HMBC) | X-Ray Crystallography | Mass Spectrometry (HRMS) |
| Primary Output | Atom-to-atom connectivity & electronic environment. | Absolute 3D spatial arrangement (bond lengths/angles). | Molecular formula & fragmentation pattern. |
| Sample State | Solution (Native/Dynamic). | Solid Crystal (Static/Lattice packed). | Gas Phase (Ionized). |
| Limitation | Resolution decreases with MW > 30-40 kDa; requires soluble sample. | The "Bottleneck": Requires a diffraction-quality single crystal. | Cannot distinguish regioisomers or stereoisomers definitively without ancillary data. |
| Time-to-Result | 1–12 Hours (Automated). | Weeks to Months (Screening crystals). | Minutes. |
| Dynamic Insight | High (Tautomerism, conformational exchange). | None (Frozen snapshot). | None. |
| Validation Role | Definitive Connectivity Proof. | Gold Standard for 3D binding modes. | High-throughput screening/purity check. |
Key Insight: X-ray is the "Gold Standard" for final confirmation, but 2D NMR is the "Workhorse" that drives the daily iterative cycle of drug design.
The 2D NMR Triad: Technical Deep Dive
The power of 2D NMR lies not in running the experiments, but in the causality of the pulse sequences.
A. COSY (Correlation Spectroscopy)[1][2][3]
-
Function: Maps protons that are scalar coupled (J-coupled) to each other, typically separated by 2-3 bonds.
-
The "Why": Establishes immediate neighbor relationships (e.g., H-A is next to H-B).
-
Expert Tip: Standard COSY can be messy with diagonal peaks. Use DQF-COSY (Double Quantum Filtered) . It suppresses the massive singlet solvent signals and diagonal peaks, leaving only the active coupling cross-peaks, though at a slight sensitivity cost.
B. HSQC (Heteronuclear Single Quantum Coherence)[2][4][5][6]
-
Function: Correlates a proton to the carbon it is directly attached to (1-bond coupling).[1]
-
The "Why": This is your "Anchor." It spreads the crowded proton spectrum into the sparse carbon dimension.
-
Expert Tip: Always run Multiplicity-Edited HSQC (e.g., hsqcedetgpsisp2.3 on Bruker).
C. HMBC (Heteronuclear Multiple Bond Correlation)[2][4][5][7]
-
Function: Correlates protons to carbons separated by 2-4 bonds.
-
The "Why": The "Superglue" of NMR. It bridges fragments across heteroatoms (O, N, S) and quaternary carbons where COSY fails (because there are no protons to couple).
-
Expert Tip: The delay parameter is critical here. Standard HMBC is optimized for ~8 Hz couplings.[3] If you miss a correlation, the coupling might be smaller; consider a long-range optimized version (e.g., optimized for 5 Hz).
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, follow this optimized workflow. This protocol assumes a standard 500/600 MHz instrument with a cryoprobe.
Step 1: Sample Preparation (The Foundation)
-
Solvent: Use 99.8% D-solvents (e.g., DMSO-d6 or CDCl3).
-
Volume: 600 µL in a 5mm tube.
-
Concentration: Aim for 10–50 mM .
-
Why? HSQC is proton-detected (sensitive), but HMBC relies on seeing low-abundance 13C satellites via long-range coupling. Low concentration = exponential time increase.
-
-
Integrity Check: Filter the sample. Floating particulates ruin field homogeneity (shimming).
Step 2: Acquisition Parameters (The "Secret Sauce")
Do not rely solely on "GetProSol" (default automation). Manually verify these parameters to avoid artifacts.
Experiment 1: Multiplicity-Edited HSQC
-
Pulse Sequence: hsqcedetgpsisp2.3 (or equivalent).
-
Relaxation Delay (d1): Set to 1.5 – 2.0 seconds .
-
Causality: If d1 is too short (< T1 relaxation time), integration becomes unreliable, and CH3 signals may be suppressed due to slower relaxation.
-
-
Scans (NS): Must be a multiple of 4 (e.g., 4, 8, 16).
-
Points (TD1): 256 increments.
-
Trade-off: Higher TD1 = better Carbon resolution but longer experiment time. 256 is the sweet spot for small molecules.
-
Experiment 2: HMBC (Magnitude Mode)
-
Pulse Sequence: hmbcgplpndqf (Gradient selected).
-
Coupling Constant (cnst13): 8 Hz (Standard).
-
Optimization: If looking for weak 4-bond couplings in aromatic rings, lower this to 5 Hz .
-
-
Relaxation Delay (d1): 1.5 seconds .
-
Scans (NS): Minimum 8-16 . HMBC is less sensitive than HSQC.[2]
Step 3: Processing & Phasing[8]
-
Window Functions: Apply a Sine-Bell Squared (QSINE) function (SSB=2) to both dimensions.
-
Why? Reduces truncation artifacts (wiggles) at the base of peaks, essential for resolving close correlations.
-
Visualization: The Logic of Elucidation
The following diagram illustrates the decision-making logic used to validate a structure using this triad.
Figure 1: The Iterative Logic of NMR Structure Elucidation. Note how HSQC acts as the filter for overlap before COSY/HMBC build the scaffold.
Data Presentation: Interpreting the "Fingerprint"
When publishing or presenting your validation, do not simply show the spectra. You must tabulate the correlations to prove the logic.
Example Validation Table (Template):
| Position | δ 1H (ppm) | δ 13C (ppm) | COSY (H-H) | HMBC (H→C) | Assignment Logic |
| 1 | 7.25 (d) | 128.4 | H-2 | C-3, C-5, C-9 | Aromatic doublet confirms ortho-coupling. |
| 2 | 6.80 (d) | 115.2 | H-1 | C-4 (quat) | Upfield shift suggests proximity to Electron Donating Group (e.g., -OMe). |
| OMe | 3.85 (s) | 55.6 | - | C-2 | Crucial: HMBC connects Methyl protons to C-2, fixing the regiochemistry of the ether. |
Self-Validating Check: Every proton signal must have a corresponding Carbon (via HSQC) and at least one network connection (via COSY/HMBC). If a peak "floats" without HMBC correlations, the structure is suspect.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (The definitive text on pulse sequences).
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Automation on Hermes: H-C HSQCs and HMBCs. Retrieved from [Link]
-
Columbia University NMR Facility. (2020). HSQC and HMBC for Topspin.[4] Retrieved from [Link]
-
News-Medical.net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
San Diego State University (SDSU) NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-[(2-Chloropyridin-4-yl)methyl]piperazine
Part 1: Executive Operational Directive
Immediate Action Required: Treat 1-[(2-Chloropyridin-4-yl)methyl]piperazine as a Halogenated Organic Waste with potential Corrosive and Toxic properties.
-
Waste Stream: Halogenated Organic Solvents/Solids.[1]
-
Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor).
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers or acids.
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the chemical nature of the substance.[2] This compound combines a piperazine ring with a chloropyridine moiety, creating a basic, nitrogen-rich, halogenated molecule.
Table 1: Chemical Specification & Hazard Profile
| Feature | Specification | Operational Implication |
| Chemical Structure | Piperazine ring linked to 2-chloropyridine | Basic (pH > 10) .[3] Incompatible with strong acids and oxidizers.[4] |
| Halogen Content | Chlorine (Cl) substituent | Must be segregated into "Halogenated Waste" streams to prevent formation of dioxins during improper incineration. |
| Physical State | Viscous liquid or low-melting solid (Free Base) Crystalline solid (HCl Salt) | Handle as a liquid corrosive or toxic dust depending on form. |
| GHS Classification (Derived*) | Skin Corr.[5][6] 1B / Eye Dam. 1 (Causes burns) Acute Tox. 4 (Harmful if swallowed) Aquatic Acute 1 (Toxic to aquatic life) | PPE Mandatory: Nitrile gloves, safety goggles, lab coat. Work in a fume hood. |
*Note: Specific SDS data for this exact isomer may be limited. Classifications are derived from structural analogues like 1-(2-chlorophenyl)piperazine and N-methylpiperazine [1, 2].
Part 3: Pre-Disposal Handling & Segregation
Objective: Prevent cross-contamination and ensure regulatory compliance (RCRA).
1. Waste Segregation
-
Primary Stream: Halogenated Organic Waste .
-
Why? The chlorine atom requires specific incineration protocols (usually >1100°C) to prevent the formation of toxic byproducts like phosgene or dioxins [3].
-
Incompatibility: Never mix with:
-
Strong Acids: Exothermic reaction (neutralization).
-
Oxidizers (e.g., Peroxides, Nitric Acid): Risk of fire/explosion.[7]
-
2. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Closure: Screw-top cap with Teflon (PTFE) liner.
-
Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED" .
Part 4: Disposal Workflow (Decision Tree)
The following logic gate ensures the material is routed to the correct destruction facility.
Figure 1: Operational decision tree for segregating and packaging chloropyridine-piperazine waste.
Part 5: Emergency Spill Response
If a spill occurs, immediate containment is critical to prevent environmental release.[6][8]
Step-by-Step Protocol:
-
Evacuate & Ventilate: Clear the immediate area. If the substance is a volatile liquid or fine dust, ensure fume hoods are active.
-
PPE Up: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Liquids: Surround the spill with inert absorbent pads or vermiculite. Do NOT use combustible materials (sawdust).
-
Solids: Cover with a damp paper towel to prevent dust generation, then carefully wipe up.
-
-
Decontamination:
-
Wipe the surface with a mild soap/water solution.
-
Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas).
-
-
Disposal of Debris: Place all contaminated pads, gloves, and wipes into the Solid Halogenated Waste container.
Part 6: Regulatory Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification:
-
Not P-Listed or U-Listed: This specific CAS is not explicitly listed on the EPA P or U lists.
-
Characteristic Waste: It likely meets the definition of D002 (Corrosivity) if pH > 12.5 (common for piperazines).
-
Halogenated Solvent: If dissolved in spent halogenated solvents (e.g., DCM), it may carry F-codes (F001/F002) .
-
-
Documentation: Ensure the waste manifest explicitly states "Halogenated Organic" to prevent rejection by the disposal facility.
References
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine Safety Data Sheet. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion. Retrieved from [Link]
-
Temple University EHS. (n.d.).[9] Halogenated Solvents in Laboratories. Retrieved from [Link][9]
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. download.basf.com [download.basf.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 1-[(2-Chloropyridin-4-yl)methyl]piperazine
Comprehensive Safety and Handling Guide: 1-[(2-Chloropyridin-4-yl)methyl]piperazine
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This guide provides essential safety and logistical information for the handling and disposal of 1-[(2-Chloropyridin-4-yl)methyl]piperazine (CAS No. 137339-75-0). As a substituted piperazine, this compound warrants careful handling due to the potential hazards associated with this chemical class. The following protocols are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel. This document synthesizes data from established safety data sheets for structurally similar piperazine compounds to provide a robust and conservative framework for safe operation.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Substituted piperazines are known to present several health hazards. Understanding these risks is fundamental to appreciating the necessity of the personal protective equipment (PPE) and handling procedures outlined below. Based on data for analogous compounds, researchers must assume that 1-[(2-Chloropyridin-4-yl)methyl]piperazine may exhibit the following hazardous properties:
-
Corrosivity: Piperazine and its derivatives are frequently classified as corrosive and can cause severe skin burns and serious eye damage upon contact.[1][2][3][4] The alkalinity of the piperazine moiety contributes to this corrosive nature.
-
Sensitization: A significant risk associated with this chemical family is sensitization. It may cause allergic skin reactions (contact dermatitis) and, upon inhalation, can lead to allergy or asthma-like symptoms.[1][2][3] Once an individual is sensitized, subsequent exposures to even minute amounts can trigger a severe allergic reaction.
-
Irritation: Inhalation may cause respiratory irritation.[1]
-
Toxicity: Piperazine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Given these potential hazards, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item but a critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling 1-[(2-Chloropyridin-4-yl)methyl]piperazine.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal around the eyes are required to protect against splashes.[3] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk. This combination protects against the severe eye damage piperazine derivatives can cause.[2][4] |
| Hand Protection | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Wear suitable chemical-resistant gloves tested according to standards like EN 374.[5] Given the risk of skin corrosion and sensitization, double-gloving provides an additional layer of protection.[2][3] Always check gloves for integrity before use and wash hands thoroughly after removal.[1] |
| Body Protection | Chemical-Resistant Laboratory Coat & Apron | A fully buttoned, long-sleeved laboratory coat is mandatory. For procedures involving significant quantities or a high risk of splashing, a chemically impervious apron should be worn over the lab coat.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[2] |
| Respiratory | NIOSH-Approved Respirator (If required) | Handling should occur within a certified chemical fume hood to minimize inhalation risk.[3] If engineering controls are insufficient or if handling powders outside of a containment system, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is necessary to protect against respiratory irritation and sensitization.[2][5] |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the lab coat and fasten it completely.
-
Gloves (First Pair): Don the first pair of gloves.
-
Gloves (Second Pair): Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
Face Shield/Goggles: Put on safety goggles first, then the face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface with your bare hands. Dispose of them in the designated chemical waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Apron: Remove the lab coat by rolling it inside out, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Safe Handling Workflow
All manipulations of 1-[(2-Chloropyridin-4-yl)methyl]piperazine must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
PPE: Don the appropriate PPE as described in the donning sequence.
-
Weighing/Transfer: If handling a solid, perform all weighing and transfers within the fume hood to contain dust. Use tools like spatulas and weighing paper, which can be easily decontaminated or disposed of.
-
Dissolution/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment within the fume hood.
-
Doffing: Remove PPE following the correct doffing sequence in a designated area outside the immediate workspace.
Caption: Safe handling workflow for 1-[(2-Chloropyridin-4-yl)methyl]piperazine.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to sewer systems.[6]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[6]
-
Disposal Vendor: All waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility in accordance with local, state, and federal regulations.[2][6]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical. Ensure eyewash stations and safety showers are readily accessible.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[4]
-
Inhalation: Move the victim to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2][3] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[3] Seek immediate medical attention.[2]
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Tokyo Chemical Industry Co., Ltd. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET: N-Methyl-4-piperidinol.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine.
- S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet.
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, caryophyllene acetylated, CAS Registry Number 75975-83-6. Food and Chemical Toxicology, 156 Suppl 1, 112488. [Link]
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
-
Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, octyl butyrate, CAS Registry Number 110-39-4. Food and Chemical Toxicology, 192 Suppl 1, 114993. [Link]
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
-
Kozłowska, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 535. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
